molecular formula C20H17ClN2O2S2 B12145934 2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145934
M. Wt: 416.9 g/mol
InChI Key: IWPFLLFDRHCUNZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • Core: A planar thieno[2,3-d]pyrimidin-4(3H)-one system with 5,6-dimethyl substituents on the thiophene ring.
  • R2 Substituent: A furan-2-ylmethyl group at position 3, introducing polarity via the oxygen atom in the furan ring.

Properties

Molecular Formula

C20H17ClN2O2S2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-16-7-4-8-25-16)20(22-18)26-11-14-5-3-6-15(21)9-14/h3-9H,10-11H2,1-2H3

InChI Key

IWPFLLFDRHCUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

Aminothiophene substrates bearing methyl groups at positions 5 and 6 undergo cyclocondensation with formamide under high-temperature conditions. For example, refluxing 5,6-dimethyl-2-aminothiophene-3-carboxamide (1a ) with excess formamide at 180°C for 4–6 hours yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2a ) with an 85% yield. This reaction proceeds via intramolecular cyclization, facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of formamide (Scheme 1).

Key Reaction Conditions

  • Temperature : 160–180°C

  • Reagents : Formamide (excess)

  • Yield : 76–97%

Functionalization at Position 3: Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is introduced via alkylation of the secondary amine at position 3 of the thieno[2,3-d]pyrimidin-4(3H)-one core.

Alkylation with Furfuryl Bromide

Treatment of 2a with furfuryl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords 3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (3a ) with a 75% yield. The reaction mechanism involves an SN2 displacement, where the deprotonated nitrogen at position 3 attacks the electrophilic carbon of furfuryl bromide (Scheme 2).

Optimization Insights

  • Base : K₂CO₃ or NaH

  • Solvent : DMF or acetonitrile

  • Yield : 65–80%

Sulfanylation at Position 2: Attachment of the 3-Chlorobenzyl Group

The 3-chlorobenzyl sulfanyl group is introduced via nucleophilic substitution at position 2, replacing a leaving group (e.g., chloride or thiolactone) with 3-chlorobenzyl mercaptan.

Thiol-Displacement Reaction

Intermediate 3a is treated with 3-chlorobenzyl mercaptan in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at room temperature for 6 hours. This step installs the [(3-chlorobenzyl)sulfanyl] group at position 2, yielding the target compound (4a ) with a 65% yield. The reaction exploits the nucleophilicity of the thiolate anion, which displaces a chloride or other leaving groups (Scheme 3).

Critical Parameters

  • Base : NaH or KOtBu

  • Solvent : THF or DCM

  • Yield : 60–70%

Comparative Analysis of Synthetic Routes

The table below contrasts three reported methods for synthesizing analogous thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting variations in yields and conditions:

StepMethod 1Method 2Method 3
Core Formation Formamide, 180°C, 4hPOCl₃, reflux, 2hThiourea, NaOH, 6h
Yield 85%78%70%
Alkylation K₂CO₃, DMF, 80°CNaH, THF, rtCs₂CO₃, DCM, 40°C
Yield 75%68%72%
Sulfanylation NaH, THF, rtTEA, CH₃CN, 60°CKOtBu, DMF, 50°C
Yield 65%60%63%

Challenges and Optimization Strategies

Steric Hindrance from Methyl Groups

The 5,6-dimethyl substituents on the thiophene ring can hinder alkylation at position 3. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reaction efficiency by enhancing reagent mobility.

Purification of Sulfanylated Products

The introduction of the 3-chlorobenzyl sulfanyl group often generates byproducts. Column chromatography with silica gel and ethyl acetate/hexane (1:3) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and furan-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Differences Implications
Target Compound Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl substituents Enhanced steric bulk and electron-donating effects compared to unsubstituted cores .
2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-... () Benzothieno[2,3-d]pyrimidin-4-one Fused benzene ring and saturated carbons Increased molecular rigidity and lipophilicity, potentially reducing solubility .
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one () Pyrimidin-4-one Lack of thiophene fusion Reduced planarity and electronic conjugation, impacting target binding .

Substituent Effects

R1 (S-Substituent) Comparison
Compound Name R1 Group Key Properties
Target Compound 3-Chlorobenzylsulfanyl Moderate hydrophobicity (Cl), no fluorine Likely balances lipophilicity and steric accessibility .
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-... () 2-Chloro-6-fluorobenzyl Higher electronegativity (F) May enhance binding to polar residues in enzyme pockets .
R2 (N-Substituent) Comparison
Compound Name R2 Group Key Properties
Target Compound Furan-2-ylmethyl Polar oxygen atom Potential for hydrogen bonding; lower LogP (~3.5*) vs. ethyl .
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-... () Ethyl Hydrophobic Higher LogP (4.62), favoring membrane permeability but reducing solubility .
2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-... () Methyl Minimal steric bulk Likely lower metabolic stability compared to bulkier groups .

*Estimated based on substituent polarity.

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound (Pyrimidin-4-one)
Molecular Weight ~420–440 g/mol 382.903 g/mol ~250–300 g/mol
LogP ~3.5 4.62 ~2.0–3.0
Solubility Moderate (due to furan) Low (high LogP) Higher (smaller core, amino group)

Research Findings and Implications

  • Electron-Withdrawing Halogens: The 3-chlorobenzyl group in the target compound may improve binding affinity compared to non-halogenated analogs (e.g., benzyl in ) via halogen bonding .
  • Furan vs.
  • Core Rigidity: The thienopyrimidinone core offers greater planarity than benzothieno derivatives (), favoring interactions with flat enzymatic active sites .

Biological Activity

The compound 2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (referred to as compound A) is a thieno[2,3-d]pyrimidinone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of compound A, focusing on its pharmacological implications and mechanisms of action.

Synthesis and Structural Characteristics

Compound A is synthesized through a multi-step process involving the reaction of 3,3'-dichloro-5,5'-bi-1,2,4-triazine with various furan derivatives in the presence of palladium catalysts. The procedure typically yields a yellow solid with a melting point around 269–270 °C. The synthesis involves purification techniques such as column chromatography and crystallization from ethyl acetate/hexane mixtures.

Table 1: Synthesis Parameters

StepReactantsCatalystSolventYield (%)Melting Point (°C)
13,3'-dichloro-5,5'-bi-1,2,4-triazine + furan derivativePd(PPh₃)₄Anhydrous dioxane79%269–270

Antimicrobial Properties

Research indicates that thieno[2,3-d]pyrimidinones exhibit significant antimicrobial activity. Compound A has been evaluated against various bacterial strains and fungi. Preliminary studies demonstrate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Compound A

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

Anticancer Activity

Compound A's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have shown that it induces apoptosis in various cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of cell proliferation and migration.

Case Study: Anticancer Effects
A study assessed the effects of compound A on A431 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving caspase activation.

The biological activity of compound A can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: Compound A may inhibit key enzymes involved in nucleotide synthesis pathways, similar to other pyrimidine analogs.
  • Cell Cycle Arrest: Studies suggest that compound A can induce cell cycle arrest at the G1/S phase transition in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis of this thienopyrimidine derivative typically involves multi-step pathways, such as oxidative cyclization of pyrimidyl hydrazones catalyzed by lithium iodide under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) promote cyclization but risk decomposition of the furan-2-ylmethyl group.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
  • Catalyst : Lithium iodide increases reaction efficiency but requires inert atmospheres to prevent oxidation of sulfur-containing moieties .
    Yield optimization (typically 60–75%) demands strict control of stoichiometry and stepwise purification via column chromatography.

Q. 1.2. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitutions at the 2- and 3-positions of the thienopyrimidine core. For example, the furan-2-ylmethyl group shows distinct aromatic protons at δ 6.2–7.4 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~449 g/mol) and detects impurities from incomplete substitution reactions .
  • HPLC-PDA : Quantifies purity (>95% required for pharmacological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. 1.3. What preliminary biological activities have been reported, and how are these assays designed?

Initial screening often focuses on antimicrobial and anticancer activity:

  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC50_{50} values ranging 8–25 µM .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) under standardized conditions (48–72 hr exposure, 10% FBS). Dose-response curves reveal potency, with reported IC50_{50} values of 10–50 µM .

Advanced Research Questions

Q. 2.1. How does the substitution pattern (e.g., 3-chlorobenzyl vs. 2-chlorobenzyl) impact biological activity and selectivity?

Comparative SAR studies show:

  • 3-Chlorobenzyl : Enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. This substitution correlates with 2–3-fold higher anticancer activity compared to 2-chlorobenzyl analogs .
  • Furan-2-ylmethyl : Introduces π-π stacking potential with aromatic residues in enzyme active sites (e.g., kinase targets), increasing binding affinity .
    Methodology: Parallel synthesis of analogs followed by in vitro profiling and molecular docking (e.g., AutoDock Vina) to map interactions .

Q. 2.2. What mechanistic insights explain discrepancies in oxidation/reduction reactivity under varying conditions?

  • Oxidation : Using H2_2O2_2/acetic acid converts the sulfanyl group to sulfoxide (confirmed by S=O stretch at 1020 cm1^{-1} in IR), but overoxidation to sulfone occurs at >50°C, reducing bioactivity .
  • Reduction : NaBH4_4 selectively reduces the thienopyrimidine carbonyl group to alcohol, altering ring conformation and abolishing activity. LiAlH4_4 may over-reduce the furan ring, requiring careful stoichiometric control .

Q. 2.3. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural validation?

  • Dynamic Effects : Rotameric splitting in 1^1H NMR (e.g., furan methylene protons) arises from restricted rotation. Variable-temperature NMR (VT-NMR) at −40°C simplifies splitting by slowing conformational exchange .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 5,6-dimethyl vs. 6,7-dimethyl substitution) by providing definitive bond lengths and angles .

Q. 2.4. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify rapid CYP3A4-mediated oxidation of the furan ring, necessitating prodrug strategies (e.g., acetylated derivatives) .
  • Pharmacokinetics : IV/PO studies in rodent models show low oral bioavailability (<15%) due to poor solubility. Nanoformulation (e.g., PEGylated liposomes) improves AUC by 4–5x .

Methodological Challenges and Solutions

Q. 3.1. How to optimize reaction scalability without compromising purity?

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .
  • Green Solvents : Switching from DMF to cyclopentyl methyl ether (CPME) improves recyclability and reduces toxicity while maintaining yield .

Q. 3.2. How to validate target engagement in complex biological systems?

  • Chemical Proteomics : Use of biotinylated probes for pull-down assays identifies off-target interactions (e.g., unintended kinase inhibition) .
  • SPR Biosensing : Quantifies binding kinetics (kon_{on}/koff_{off}) to purified targets (e.g., EGFR kinase) with sub-µM resolution .

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